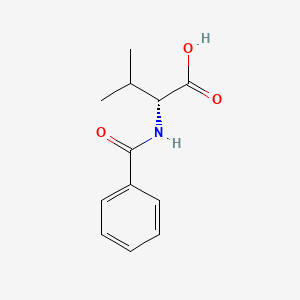![molecular formula C12H20 B13806447 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane CAS No. 69219-08-5](/img/structure/B13806447.png)
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C12H20 and a molecular weight of 164.29 g/mol . It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane derivatives. This compound is characterized by its unique structure, which includes a bicyclic heptane ring system with a dimethylpropenyl substituent.
准备方法
The synthesis of 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane can be achieved through various synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound. The reaction conditions typically involve the use of light to initiate the cycloaddition process, followed by subsequent transformations to achieve the desired product.
化学反应分析
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
科学研究应用
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of bioactive compounds, including potential drug candidates. The compound’s unique structure makes it valuable for studying stereochemical effects and molecular interactions .
作用机制
The mechanism of action of 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane can be compared with other similar compounds, such as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one and 2,5-disubstituted bicyclo[2.1.1]hexanes . These compounds share similar bicyclic structures but differ in their substituents and functional groups. The unique dimethylpropenyl substituent in this compound distinguishes it from these related compounds, contributing to its distinct chemical and biological properties.
属性
CAS 编号 |
69219-08-5 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC 名称 |
2-(2-methylbut-3-en-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20/c1-4-12(2,3)11-8-9-5-6-10(11)7-9/h4,9-11H,1,5-8H2,2-3H3 |
InChI 键 |
LQWPEESSURHXDA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=C)C1CC2CCC1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)
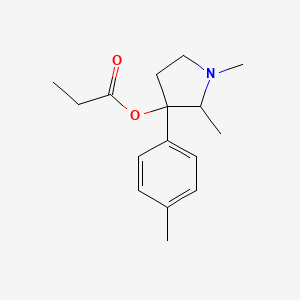
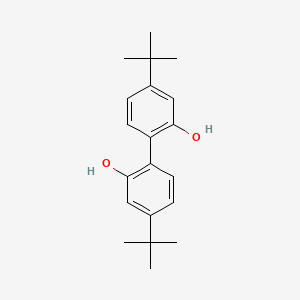
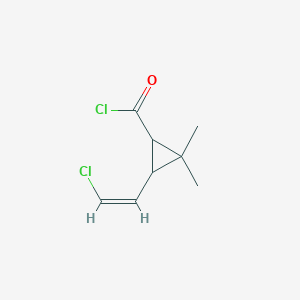
![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
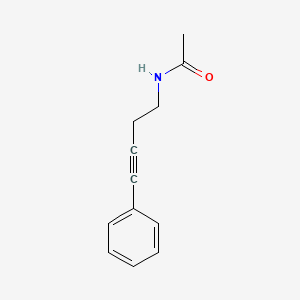
![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
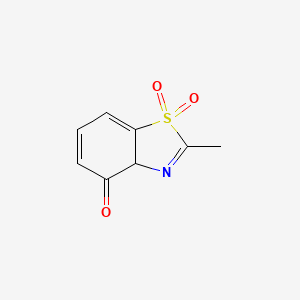
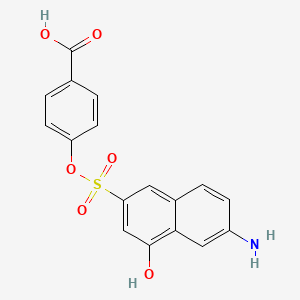
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
